Rifampicin is derived from the fermentation of the bacterium Amycolatopsis rifamycinica. The compound can also be synthesized chemically through various methods that involve complex organic reactions.
Rifampicin is classified as an ansamycin antibiotic. It exhibits broad-spectrum antibacterial activity and is particularly effective against mycobacterial infections. Its chemical formula is with a molecular weight of approximately 822.94 g/mol.
The synthesis of Rifampicin typically involves several steps, including cyclization, extraction, condensation, and crystallization. A notable method for synthesizing Rifampicin involves the reaction of rifamycin S with a 1,3,5-trisubstituted hexahydro-1,3,5-triazine in an aprotic dipolar solvent. This method maintains a controlled pH and temperature to optimize yield and purity.
The purification process can yield high-purity Rifampicin with less than 0.1% of monoimpurities, ensuring its efficacy for therapeutic use .
Rifampicin's structure features a naphthoquinone core linked by an aliphatic chain, which is crucial for its biological activity. The compound has multiple functional groups that facilitate hydrogen bonding with bacterial RNA polymerase.
Rifampicin undergoes various chemical reactions during its synthesis and purification processes:
These reactions are critical in developing high-quality pharmaceutical formulations .
Rifampicin exerts its antibacterial effects by inhibiting bacterial RNA polymerase, thus blocking RNA synthesis. This inhibition occurs through a "steric-occlusion" mechanism where Rifampicin binds to the RNA polymerase β subunit within the DNA/RNA channel, preventing the elongation of RNA transcripts beyond two or three nucleotides .
Relevant analyses indicate that while Rifampicin has potent antimicrobial properties, it also has suboptimal stability and solubility characteristics that can affect its bioavailability .
Rifampicin is primarily used in medical settings for:
In addition to its clinical applications, ongoing research focuses on improving its formulation to enhance solubility and stability through complexation with agents like γ-cyclodextrin .
Rifampicin impurities are systematically classified based on regulatory recognition and structural features. Pharmacopeial impurities (e.g., USP/EP monographs) include specified compounds with strict acceptance criteria:
Non-pharmacopeial impurities lack official monographs but are critical for quality control:
Table 1: Structural Features of Key Rifampicin Impurities
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Descriptor |
|---|---|---|---|
| Rifampicin Quinone | C₄₃H₅₆N₄O₁₂ | 808.93 | Oxidized naphthoquinone core |
| Rifampicin N-Oxide | C₄₃H₅₈N₄O₁₃ | 838.94 | N-Oxidized piperazine |
| 25-Desacetyl Rifampicin | C₄₁H₅₆N₄O₁₁ | 780.90 | Deacetylated at C25 position |
| 3-(Isonicotinoylhydrazonomethyl) Rifamycin | C₄₄H₅₂N₄O₁₃ | 844.90 | Hydrazone derivative |
Rifampicin impurities follow IUPAC nomenclature, common names, and regulatory shorthand:
Table 2: Nomenclature Conventions for Rifampicin Impurities
| System | Rifampicin Quinone | Rifampicin N-Oxide | 3-Formyl Rifamycin |
|---|---|---|---|
| IUPAC | Complex polycyclic descriptor | 4-Methyl-1-nitrosopiperazine-1-oxide | (7S,9E,11S...)-3-formylrifamycin |
| Common Name | Rifampicin Quinone | Rifampicin N-Oxide | 3-Formyl Rifamycin SV |
| Regulatory Code | R0800000 [1] | BP400RB [1] | B2692-048419 [2] |
Process-related impurities arise during synthesis:
Degradation impurities form under storage or stress conditions:
Table 3: Origin and Control Strategies for Rifampicin Impurities
| Impurity Type | Example | Formation Pathway | Control Strategy |
|---|---|---|---|
| Process-Related | 3-Formyl Rifamycin | Incomplete cyclization of rifamycin S | Purification via crystallization |
| 1-Amino-4-methylpiperazine | Residual starting material | Limit: ≤10 ppm [9] | |
| Degradation | Rifampicin Quinone | Oxidation of hydroquinone ring | Antioxidants, inert packaging |
| 25-Desacetyl Rifampicin | Ester hydrolysis | pH control (5.0–7.0) |
1-Methyl-4-nitrosopiperazine (MNP) is a nitrosamine genotoxic impurity classified as a "cohort of concern" per ICH M7. Key characteristics:
CPNP (1-cyclopentyl-4-nitrosopiperazine) is a structurally analogous nitrosamine in rifapentine, controlled to ≤0.1 ppm under FDA interim guidelines [4] [8].
Table 4: Genotoxic Impurities in Rifampicin APIs
| Impurity | CAS | Molecular Formula | Acceptable Intake | Detection Method |
|---|---|---|---|---|
| MNP | 16339-04-1 | C₅H₁₁N₃O | 0.16 ppm (FDA) [4] | LC-ESI-HRMS [3] |
| CPNP | 138402-11-6 | C₁₀H₁₉N₃O | 0.10 ppm (FDA) [4] | LC-MS/MS [4] |
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5